molecular formula C5H12Br2N2 B13936575 2,6-Diazaspiro[3.3]heptane dihydrobromide

2,6-Diazaspiro[3.3]heptane dihydrobromide

Cat. No.: B13936575
M. Wt: 259.97 g/mol
InChI Key: RZDPKXQXMBHRGZ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro connection between two nitrogen atoms and a three-membered ring, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) typically involves the reaction of azabicyclo[1.1.0]butyl intermediates. One common method includes the use of flow technology-assisted two-step protocols, which provide a robust and mild approach to synthesizing this compound . The reaction conditions are designed to ensure the stability and tolerance of the compound towards various functionalization protocols.

Industrial Production Methods

Industrial production methods for 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) are not extensively documented. the use of scalable and concise synthetic routes, such as those involving palladium-catalyzed aryl amination reactions, is likely to be employed for large-scale production .

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to act as a bioisostere for piperazine, engaging in binding events that enhance drug-likeness and target selectivity . The pathways involved include the formation of stable complexes with target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is unique due to its specific spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable compound in drug design and organic synthesis, offering advantages in terms of stability and functionalization .

Properties

Molecular Formula

C5H12Br2N2

Molecular Weight

259.97 g/mol

IUPAC Name

2,6-diazaspiro[3.3]heptane;dihydrobromide

InChI

InChI=1S/C5H10N2.2BrH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H

InChI Key

RZDPKXQXMBHRGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CNC2.Br.Br

Origin of Product

United States

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